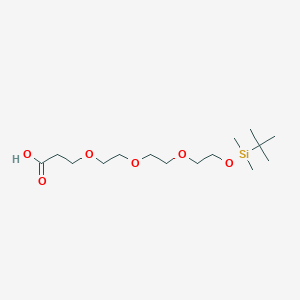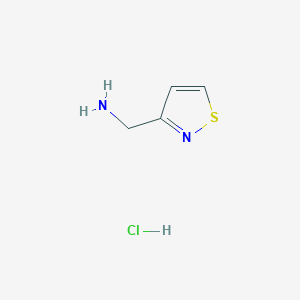
TBDMS-PEG4-Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyldimethylsilyl Polyethylene Glycol 4 Acid (TBDMS-PEG4-Acid) is a compound that combines the protective tert-butyldimethylsilyl (TBDMS) group with a polyethylene glycol (PEG) linker and a terminal carboxylic acid group. This compound is widely used in various fields, including chemistry, biology, and medicine, due to its unique properties that facilitate drug delivery, surface modification, and bioconjugation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TBDMS-PEG4-Acid typically involves the following steps:
Protection of Hydroxyl Groups: The PEG chain is first protected by reacting with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Formation of the PEG Linker: The protected PEG is then reacted with a suitable linker molecule to form the PEG4 chain. This step may involve various coupling reactions, depending on the desired length and functionality of the PEG chain.
Introduction of the Carboxylic Acid Group: The terminal hydroxyl group of the PEG chain is oxidized to a carboxylic acid using reagents such as Jones reagent (chromic acid in acetone) or TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with bleach (sodium hypochlorite).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as column chromatography, recrystallization, or distillation to achieve high purity.
Quality Control: Rigorous testing using NMR, HPLC, and mass spectrometry to confirm the structure and purity of the final product.
Types of Reactions:
Oxidation: The terminal hydroxyl group can be oxidized to a carboxylic acid.
Substitution: The TBDMS group can be removed under acidic conditions to reveal the hydroxyl group.
Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines or esterification with alcohols.
Common Reagents and Conditions:
Oxidation: Jones reagent, TEMPO with bleach.
Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for amide bond formation.
Major Products:
Oxidation: this compound.
Deprotection: PEG4-Acid.
Coupling: PEG4-amide or PEG4-ester derivatives.
Chemistry:
Surface Modification: this compound is used to modify surfaces to improve biocompatibility and reduce non-specific binding in biosensors and medical devices.
Drug Delivery: The PEG linker enhances the solubility and stability of drug molecules, facilitating their delivery to target sites.
Biology:
Bioconjugation: The carboxylic acid group allows for the conjugation of proteins, peptides, and other biomolecules, aiding in the study of biological processes and the development of biotherapeutics.
Medicine:
Antibody-Drug Conjugates (ADCs): this compound is used in the synthesis of ADCs, where it links cytotoxic drugs to antibodies, allowing for targeted cancer therapy.
Industry:
Polymer Chemistry: Used in the synthesis of functionalized polymers for various industrial applications, including coatings and adhesives.
Mécanisme D'action
TBDMS-PEG4-Acid exerts its effects primarily through its functional groups:
TBDMS Group: Protects the hydroxyl group during synthetic steps and can be removed under acidic conditions.
PEG Linker: Provides solubility and flexibility, reducing immunogenicity and enhancing circulation time in biological systems.
Carboxylic Acid Group: Facilitates conjugation with other molecules, enabling targeted delivery and functionalization.
Molecular Targets and Pathways:
Drug Delivery Systems: Targets specific cells or tissues through receptor-mediated endocytosis.
Bioconjugation: Interacts with biomolecules to form stable conjugates for therapeutic and diagnostic applications.
Comparaison Avec Des Composés Similaires
TBDMS-PEG2-Acid: Shorter PEG linker, used for similar applications but with different solubility and flexibility properties.
MPEG4-Acid (Methoxy-PEG4-Acid): Lacks the TBDMS protective group, used when protection is not required.
TBDMS-PEG4-Amine: Contains an amine group instead of a carboxylic acid, used for different types of bioconjugation reactions.
Uniqueness of TBDMS-PEG4-Acid:
Protective Group: The TBDMS group provides protection during synthesis, which can be selectively removed.
Versatility: The combination of PEG linker and carboxylic acid group allows for a wide range of applications in drug delivery, bioconjugation, and surface modification.
This compound stands out due to its unique combination of functional groups, making it a valuable tool in various scientific and industrial fields.
Propriétés
IUPAC Name |
3-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O6Si/c1-15(2,3)22(4,5)21-13-12-20-11-10-19-9-8-18-7-6-14(16)17/h6-13H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRFSWMUGOEFOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O6Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Chloro(2-{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl)gold(I)](/img/structure/B8024787.png)










